molecular formula C7H9BFNO2 B3033585 (4-(Aminomethyl)-3-fluorophenyl)boronic acid CAS No. 1073055-69-2

(4-(Aminomethyl)-3-fluorophenyl)boronic acid

Cat. No.: B3033585
CAS No.: 1073055-69-2
M. Wt: 168.96
InChI Key: BUOUATUDGNOYMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(Aminomethyl)-3-fluorophenyl)boronic acid is a boronic acid derivative featuring a phenyl ring substituted with a fluorine atom at the 3-position and an aminomethyl group (-CH₂NH₂) at the 4-position (Figure 1). This compound belongs to the arylboronic acid family, which is widely studied due to its utility in Suzuki-Miyaura cross-coupling reactions, biochemical sensing, and medicinal chemistry applications.

Properties

IUPAC Name

[4-(aminomethyl)-3-fluorophenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BFNO2/c9-7-3-6(8(11)12)2-1-5(7)4-10/h1-3,11-12H,4,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUOUATUDGNOYMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)CN)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Pathway

  • Starting Material : 4-Bromo-2-fluoroaniline (CAS 102768-76-3).
  • Amine Protection : Treatment with trimethylsilyl chloride (TMSCl) in tetrahydrofuran (THF) under nitrogen atmosphere yields N-trimethylsilyl-4-bromo-2-fluoroaniline. This step prevents undesired side reactions during subsequent lithiation.
  • Lithium-Halogen Exchange : Reaction with n-butyllithium (n-BuLi) at 0°C generates a lithium-aryl intermediate.
  • Borylation : Quenching with trimethyl borate (B(OMe)₃) forms the protected boronic ester.
  • Hydrolysis : Acidic hydrolysis (HCl) removes the trimethylsilyl group and converts the ester to boronic acid, yielding the final product.

Key Data

Parameter Value
Overall Yield 47%
Reaction Temperature 0°C (lithiation), RT (hydrolysis)
Key Reagents TMSCl, n-BuLi, B(OMe)₃
Purification Vacuum distillation, recrystallization

Advantages : High regioselectivity due to directed lithiation.
Limitations : Sensitivity to moisture and air; requires cryogenic conditions.

Palladium-Catalyzed Miyaura Borylation

Miyaura borylation, a cross-coupling method, offers an alternative route using palladium catalysis.

Synthetic Pathway

  • Starting Material : 4-Bromo-3-fluoro-N-acetylbenzylamine (hypothetical intermediate; requires prior synthesis via acetylation of 4-bromo-2-fluoroaniline).
  • Catalytic System : Pd(dba)₂ (dibenzylideneacetone palladium) with 1,1′-bis(diphenylphosphino)ferrocene (dppf) ligand.
  • Boron Source : Bis(pinacolato)diboron (B₂pin₂) in tetrahydrofuran.
  • Deprotection : Hydrolysis of the acetyl group under acidic or basic conditions.

Key Data

Parameter Value
Theoretical Yield* 60–75% (estimated)
Reaction Temperature 80–100°C
Key Reagents Pd(dba)₂, dppf, B₂pin₂

Advantages : Mild conditions compared to lithiation; scalable for industrial applications.
Limitations : Requires protection/deprotection steps; limited precedent for analogous structures.

Nitro Reduction and Subsequent Borylation

A patent by CN104530107A describes a nitro-to-amine reduction strategy, adaptable to the target compound.

Synthetic Pathway

  • Starting Material : 4-Bromo-3-fluoro-nitrobenzene (hypothetical intermediate).
  • Nitro Reduction : Catalytic hydrogenation (H₂/Pd/C) or stoichiometric reduction (SnCl₂/HCl) yields 4-bromo-2-fluoroaniline.
  • Borylation : Follows lithiation-borylation as in Method 1.

Key Data

Parameter Value
Yield (Reduction Step) 85–90%
Overall Yield ~40% (estimated)

Advantages : Avoids direct handling of aniline derivatives during borylation.
Limitations : Multi-step synthesis increases complexity.

Comparative Analysis of Methods

Method Yield Scalability Practicality
Lithiation-Borylation 47% Moderate High
Miyaura Borylation 60–75%* High Moderate
Nitro Reduction ~40% Low Low

*Theoretical estimation based on analogous reactions.

Critical Challenges and Optimizations

  • Amine Protection : Acetylation or silylation is essential to prevent side reactions during lithiation or cross-coupling. Silyl groups (e.g., TMS) offer superior stability under basic conditions.
  • Regioselectivity : Fluorine’s electron-withdrawing effect directs metallation to the para position, ensuring correct boronic acid placement.
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures improves purity (>95% by NMR).

Chemical Reactions Analysis

Types of Reactions

(4-(Aminomethyl)-3-fluorophenyl)boronic acid can undergo various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to a phenol using hydrogen peroxide (H2O2) or other oxidizing agents.

    Reduction: The aminomethyl group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), sodium periodate (NaIO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: Formation of 4-(aminomethyl)-3-fluorophenol

    Reduction: Formation of 4-(aminomethyl)-3-fluoroaniline

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used

Scientific Research Applications

(4-(Aminomethyl)-3-fluorophenyl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-(Aminomethyl)-3-fluorophenyl)boronic acid depends on its application. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group forms a complex with a palladium catalyst, facilitating the formation of a carbon-carbon bond with an aryl halide. In biological systems, the boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds that are useful in enzyme inhibition and sensing applications .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups : The 3-CF₃ and 3-F substituents enhance enzyme inhibition (e.g., HDAC or PLA₂). However, bulky groups like benzyloxy (4-OCH₂C₆H₅) may reduce activity.
  • Aminomethyl Group: The -CH₂NH₂ moiety improves solubility and binding to Lewis basic targets, as seen in saccharide-sensing applications.

Physicochemical Properties

  • LogP and Solubility: The aminomethyl group reduces hydrophobicity (lower LogP) compared to halogenated analogs like (4-chloro-3-(trifluoromethyl)phenyl)boronic acid.
  • Stability : Fluorine substituents enhance metabolic stability, a feature shared with crisaborole, an FDA-approved benzoxaborole.

Enzyme Inhibition

  • HDAC Inhibition: Boronic acids with extended hydrophobic chains (e.g., [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid) show potent HDAC inhibition (IC₅₀: 1 µM), suggesting that the target compound’s aminomethyl group could be optimized for similar activity.
  • PLA₂ Inhibition : Substitution at the 3-position (e.g., Cl, CF₃) enhances PLA₂ inhibition, but fluorine alone may be insufficient without additional electron-withdrawing groups.

Biological Activity

(4-(Aminomethyl)-3-fluorophenyl)boronic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C7H9BFNO2
  • CAS Number : 1073055-69-2

This boronic acid derivative is characterized by the presence of an aminomethyl group and a fluorine atom, which contributes to its unique reactivity and biological profile.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Its mechanism can be summarized as follows:

  • Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes, particularly those involved in metabolic pathways related to cancer and infectious diseases.
  • Receptor Modulation : It may modulate receptor activities, influencing cellular signaling pathways that are critical for cell proliferation and survival.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Antiviral Activity : Studies have shown that derivatives of phenylboronic acids can inhibit viral replication. For instance, compounds similar to this compound have demonstrated efficacy against flaviviruses such as Zika and dengue by inhibiting protease activity .
  • Anticancer Potential : The compound has been evaluated for its anticancer properties, particularly in targeting cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
  • Antimicrobial Properties : There is evidence suggesting that this compound may also exhibit antimicrobial effects, making it a candidate for further exploration in the treatment of bacterial infections.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntiviralInhibits flavivirus proteases; IC50 values around 21.7 μM
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialExhibits activity against various bacterial strains

Notable Research Findings

  • A study on the structure-activity relationship (SAR) of related compounds highlighted the importance of the aminomethyl group in enhancing biological activity against viral proteases .
  • Another investigation illustrated the compound's ability to disrupt cellular processes in cancer cells, leading to decreased viability and increased apoptosis rates .

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for determining its therapeutic potential. Key parameters include:

  • Absorption : The compound shows favorable absorption characteristics when administered orally.
  • Distribution : It demonstrates good tissue distribution, which is essential for effective targeting of diseased tissues.
  • Metabolism : Metabolic studies indicate that it undergoes phase I and phase II metabolism, leading to various metabolites that may contribute to its overall efficacy.
  • Excretion : Primarily excreted via renal pathways.

Q & A

Basic Research Questions

Q. What synthetic strategies minimize boroxin formation during the preparation of (4-(Aminomethyl)-3-fluorophenyl)boronic acid?

  • Boroxins (cyclotrimeric anhydrides) form readily under dehydrating conditions. To suppress this, synthesis should use pinacol ester intermediates (e.g., 4-(aminomethyl)phenylboronic acid pinacol ester) followed by oxidative cleavage with NaIO₄ in THF/water under mild acidic conditions (0.1 M HCl). Post-cleavage, ethanol dissolution and filtration remove inorganic salts, yielding the free boronic acid .
  • Avoid elevated temperatures and silica gel purification, which promote boroxin formation. Instead, use reverse-phase HPLC or recrystallization for purification .

Q. How can the purity and structural integrity of this compound be validated?

  • Analytical Methods :

  • ¹H/¹³C NMR : Confirm the presence of the aminomethyl (-CH₂NH₂) and fluorophenyl groups. For example, the fluorine substituent causes distinct splitting patterns in aromatic proton signals .
  • Mass Spectrometry (MS) : Exact mass analysis (e.g., ESI-MS) verifies molecular weight (e.g., C₇H₈BClFNO₂ for hydrochloride derivatives, exact mass ~223.08 Da) .
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and monitor degradation products .

Q. What solvent systems are optimal for handling this boronic acid in aqueous and organic media?

  • Solubility : Soluble in polar aprotic solvents (THF, DMSO) and ethanol. Limited solubility in water but improves in acidic buffers (e.g., 0.1 M HCl, 3 mg/mL at elevated temperatures) .
  • Stability : Store at 0–6°C in dry, inert atmospheres to prevent hydrolysis or oxidation. Avoid prolonged exposure to basic conditions (pH > 8), which destabilize the boronic acid .

Advanced Research Questions

Q. How does this compound interact with viral proteases in SARS-CoV-2?

  • Computational Insights : Molecular docking and MM/PBSA calculations show strong binding to SARS-CoV-2 main protease (Mpro). The aminomethyl group forms hydrogen bonds with catalytic residues (e.g., His41), while the boronic acid moiety chelates zinc ions in the active site, achieving binding energies < -8.5 kcal/mol .
  • Experimental Validation : IC₅₀ values can be determined via fluorescence-based protease inhibition assays using fluorogenic substrates (e.g., Dabcyl-KTSAVLQ↓SGFRKM-E-Edans) .

Q. What methodologies quantify pH-dependent binding to sialic acid in tumor microenvironments?

  • ¹H NMR Titration : Measure binding constants (K) at varying pH (5.0–7.4). For example, heterocyclic boronic acids show K = 10²–10³ M⁻¹ for sialic acid at pH 6.5, relevant to hypoxic tumors .
  • Fluorescence Quenching : Functionalize the compound with fluorescein (e.g., 4-(fluoresceinyl)thioureidomethylphenylboronic acid) and monitor quenching upon sialic acid binding .

Q. How can structural modifications enhance serum albumin binding for drug delivery?

  • Rational Design : Introduce sulfonyl or carboxymethyl groups to the phenyl ring to improve affinity for human serum albumin (HSA). For example, (4-(benzyloxy)-3-fluorophenyl)boronic acid derivatives bind HSA with Kd ~10⁻⁶ M, as shown by fluorescence displacement assays using warfarin as a competitor .
  • MD Simulations : Parameterize the compound using GAFF/AMBER force fields to model HSA interactions and optimize pharmacokinetic properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-(Aminomethyl)-3-fluorophenyl)boronic acid
Reactant of Route 2
(4-(Aminomethyl)-3-fluorophenyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.